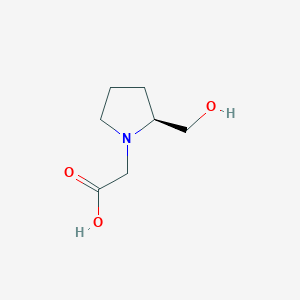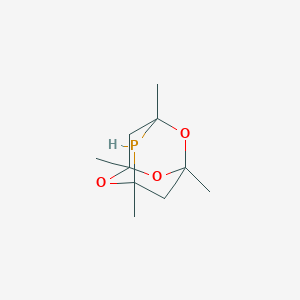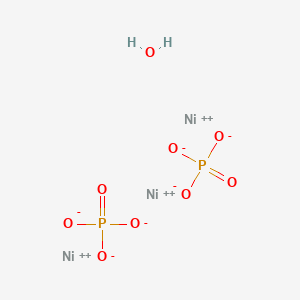
Magnesium, bromo(3-fluoro-2-methylphenyl)-
説明
“Magnesium, bromo(3-fluoro-2-methylphenyl)-” is a chemical compound with the molecular formula C7H6BrFMg . It is also known as “3-Fluoro-2-Methylphenylmagnesium Bromide” and is widely used in the synthesis of organic compounds. This compound is highly reactive.
Molecular Structure Analysis
The molecular structure of “Magnesium, bromo(3-fluoro-2-methylphenyl)-” consists of a magnesium atom bonded to a bromine atom, a fluoro group, and a 2-methylphenyl group . The average mass of the molecule is 213.330 Da and the monoisotopic mass is 211.948730 Da .科学的研究の応用
Synthon in Radiochemistry
- The use of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, involving metallo-organic 4-[18F]fluorophenyl compounds like magnesium, is significant in 18F-arylation reactions for radiochemistry applications. This study explored various methods to prepare 1-bromo-4-[18F]fluorobenzene via nucleophilic aromatic substitution reactions, highlighting the efficiency of specific pathways (Ermert et al., 2004).
Grignard Reagent Formation
- In the synthesis of 2,3-disubstituted thiophenes, the reaction of 2-bromo-3-iodo- and 3-bromo-2-chlorothiophene with magnesium forms a halo-thiophene magnesium halide. This process opens a route to producing thiophenes with an electron-withdrawing group in the 3-position, demonstrating the reagent's versatility in organic synthesis (Gronowitz & Pettersson, 1976).
Complex Formation in Organometallic Chemistry
- A reaction of bromo-2,4,6-triphenylbenzene with activated magnesium in THF yielded a Grignard reagent with a Mg-C bond. This led to the creation of an "inverse" sandwich complex, an example of complex formation in organometallic chemistry, illustrating the reagent's importance in forming unusual dinuclear compounds (Krieck et al., 2009).
Deprotonation in Organic Synthesis
- The lithium arylmagnesate, formed by deprotonating 3-fluoropyridine with Bu3MgLi, was used in palladium-catalyzed cross-coupling reactions. This illustrates the role of magnesium-based reagents in the deprotonation of fluoroaromatics, a critical step in various organic syntheses (Awad et al., 2004).
Fluorine Compounds Synthesis
- An unusual Grignard reaction involving magnesium was used in synthesizing fluorine compounds, demonstrating the versatility of magnesium in creating complex fluorinated organic molecules. This method is significant for exploring new fluorine-containing organic compounds (Takagi et al., 1992).
Safety and Hazards
The safety information available indicates that “Magnesium, bromo(3-fluoro-2-methylphenyl)-” is potentially dangerous. It has hazard statements H225, H302, H314, H319, H335, H351 and precautionary statements P210, P222, P223, P231, P232, P233, P240, P241, P242, P243, P261, P264, P270, P280, P301, P301, P312, P330, P363, P370, P378, P405 .
作用機序
Target of Action
The primary targets of Magnesium, bromo(3-fluoro-2-methylphenyl)-, also known as MFCD01311483, are currently unknown. This compound is a Grignard reagent, which are typically used in organic chemistry for the formation of carbon-carbon bonds .
Mode of Action
As a Grignard reagent, MFCD01311483 can participate in Grignard reactions, where it acts as a nucleophile attacking electrophilic carbon atoms present in other molecules . This results in the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds from simpler precursors .
Biochemical Pathways
Grignard reagents are known to be involved in various synthetic pathways in organic chemistry, including the synthesis of alcohols, aldehydes, and ketones .
Pharmacokinetics
As a Grignard reagent, it is likely to be highly reactive and unstable in aqueous environments, which could impact its bioavailability .
Result of Action
The molecular and cellular effects of MFCD01311483’s action would largely depend on the specific context of its use. In general, the formation of carbon-carbon bonds could lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of MFCD01311483 are highly dependent on the environmental conditions. Grignard reagents are known to be sensitive to moisture and air, and they require anhydrous and inert conditions for their preparation and use . The presence of water or oxygen can lead to the decomposition of the Grignard reagent, reducing its effectiveness .
特性
IUPAC Name |
magnesium;1-fluoro-2-methylbenzene-3-ide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWPBZMRGJPEBV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=CC=C1F.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
263355-05-1 | |
| Record name | 3-Fluoro-2-methylphenylmagnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoxazolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-3-ethyl-, iodide](/img/structure/B3336353.png)












